molecular formula C9H7Br2F B3043913 2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene CAS No. 951888-44-1

2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene

Cat. No.: B3043913
CAS No.: 951888-44-1
M. Wt: 293.96 g/mol
InChI Key: VHLRPTSBYPJTNT-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene is a halogenated aromatic compound featuring a propene backbone substituted with bromine at position 2 and a 4-bromo-3-fluorophenyl group at position 2. This compound’s structure combines electron-withdrawing bromine and fluorine substituents, which influence its electronic properties and reactivity. Such compounds are typically intermediates in organic synthesis, particularly in cross-coupling reactions or as precursors for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-bromo-4-(2-bromoprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLRPTSBYPJTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene typically involves the bromination of 3-(4-bromo-3-fluorophenyl)-1-propene. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

Major Products

    Substitution: Formation of substituted alkenes with various functional groups.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene depends on the specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs with halogenated aryl or heteroaryl substituents, emphasizing molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents Evidence ID
2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene C₉H₆Br₂F 291.96* N/A N/A 4-Bromo-3-fluorophenyl, Br -
2-Bromo-3-(4-biphenyl)-1-propene C₁₅H₁₃Br 273.17 N/A N/A Biphenyl
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene C₉H₇BrClF 249.51 251.0 ± 35.0 (pred.) 1.530 (pred.) 3-Cl, 5-F
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene C₁₃H₁₀BrF 265.12 N/A N/A 4-Fluoro-naphthyl
2-Bromo-3-(2-naphthyl)-1-propene C₁₃H₁₁Br 247.13 N/A N/A 2-Naphthyl

*Calculated based on atomic weights.

Key Observations:

  • Molecular Weight Trends: Compounds with bulkier aryl groups (e.g., biphenyl or naphthyl) exhibit higher molecular weights compared to simpler halogenated phenyl derivatives. For example, 2-Bromo-3-(4-biphenyl)-1-propene has a molecular weight of 273.17 g/mol , while 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene is lighter (249.51 g/mol) due to smaller substituents .
  • Boiling Points and Density: Predicted boiling points and densities correlate with halogen content and molecular symmetry. The chloro-fluoro derivative () has a predicted boiling point of ~251°C, higher than non-halogenated analogs due to increased polarity.

Reactivity and Electronic Effects

  • Electron-Withdrawing Substituents: Bromine and fluorine atoms on the phenyl ring (as in the target compound) deactivate the aromatic ring, directing electrophilic substitution to specific positions. For instance, fluorine’s strong -I effect enhances the reactivity of adjacent carbons for further functionalization .
  • Cross-Coupling Potential: Brominated propenes are pivotal in Suzuki-Miyaura or Heck reactions. The biphenyl-substituted analog () may serve as a precursor for extended π-conjugated systems in materials science.
  • Solubility and Phase Behavior: While direct data are lacking, studies on phase equilibria of related sulfur-containing propenes (e.g., thiols with methane) suggest that halogenated analogs likely exhibit low solubility in polar solvents but high affinity for nonpolar phases .

Biological Activity

2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene is a brominated alkene that has garnered attention in pharmaceutical and chemical research due to its unique structural properties. The compound features a double bond characteristic of alkenes, along with multiple halogen substituents that may influence its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, as well as relevant case studies and research findings.

Structural Characteristics

The molecular formula of this compound is C10H8Br2FC_{10}H_{8}Br_{2}F. The presence of bromine and fluorine atoms is significant, as these halogens can enhance the compound's lipophilicity and biological activity. The specific arrangement of these substituents may also affect the compound's interaction with biological targets.

Antimicrobial Activity

Brominated compounds have been studied for their antimicrobial properties. For instance, a study highlighted that certain brominated derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for structurally related compounds .

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Anticancer Activity

Similar brominated compounds have also shown potential anticancer effects. For example, studies on brominated chalcones revealed their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of signaling pathways . The structural features of this compound may suggest similar mechanisms warranting further investigation.

Case Studies and Research Findings

  • Antimicrobial Studies : A recent investigation into brominated alkene derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating that structural modifications could lead to enhanced efficacy .
  • Theoretical Studies : Computational studies using Density Functional Theory (DFT) have been employed to predict the reactivity and interaction profiles of similar compounds. These studies often reveal insights into the electronic properties that govern biological interactions.
  • SAR Analysis : Structure-Activity Relationship (SAR) analyses have demonstrated that modifications in the halogen substituents significantly influence biological activity. For example, the introduction of fluorine or additional bromine atoms has been linked to increased potency against microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene
Reactant of Route 2
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